2-Bromo-5-(difluoromethoxy)-3-methylpyridine
Description
Properties
Molecular Formula |
C7H6BrF2NO |
|---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethoxy)-3-methylpyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-5(12-7(9)10)3-11-6(4)8/h2-3,7H,1H3 |
InChI Key |
FTJYJIJJWGJCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Br)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Bromo-2-methylpyridine (Intermediate)
A crucial intermediate for the target compound is 5-bromo-2-methylpyridine , which can be synthesized as follows based on patent CN101560183B:
- Step 1: Condensation of 5-nitro-2-chloropyridine with diethyl malonate salts under basic conditions, followed by acidic decarboxylation to yield 5-nitro-2-methylpyridine.
- Step 2: Catalytic hydrogenation of 5-nitro-2-methylpyridine using Pd/C catalyst to obtain 5-amino-2-methylpyridine.
- Step 3: Diazotization of 5-amino-2-methylpyridine in acidic medium, followed by bromination with bromine and sodium nitrite to yield 5-bromo-2-methylpyridine.
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation & Decarboxylation | Basic metal salts, acidic workup | High | Mild conditions, industrially suitable |
| 2 | Catalytic hydrogenation | Pd/C catalyst, 15–40 °C, hydrogen atmosphere | 97 | Efficient reduction |
| 3 | Diazotization & Bromination | HBr acid, 0 to -10 °C, bromine addition | 92 | Controlled temperature critical |
This intermediate is essential as it provides the bromine and methyl substituents in the correct positions on the pyridine ring.
Introduction of the Difluoromethoxy Group
The difluoromethoxy (-OCF2H) group is typically introduced via fluorination reactions on a methoxy or hydroxy precursor. Although direct preparation methods for 2-Bromo-5-(difluoromethoxy)-3-methylpyridine are scarce, analogous processes for related compounds provide insight:
- Starting from 2-methoxy-5-fluoropyridine derivatives, fluorination reagents such as Selectfluor or other electrophilic fluorinating agents can be used to introduce fluorine atoms.
- The difluoromethoxy group can be installed by nucleophilic substitution of a hydroxy group with difluorocarbene sources or difluoromethylating agents under controlled conditions.
Bromination and Fluorination Steps
Based on the synthesis of related compounds such as 2-methoxy-3-bromo-5-fluoropyridine (patent CN111777549A), the following steps are relevant:
- Diazotization and fluorination: 2-methoxy-5-aminopyridine is diazotized in acidic medium, then reacted with a fluorination reagent to yield 2-methoxy-5-fluoropyridine.
- Bromination: The 2-methoxy-5-fluoropyridine is brominated using N-bromosuccinimide or liquid bromine at 20–90 °C for 2–6 hours, preferably 65–75 °C for 4.5–5.5 hours to obtain 2-methoxy-3-bromo-5-fluoropyridine.
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | Acid (HCl, H2SO4), NaNO2 | 0–5 | 1–2 | High | Formation of diazonium salt |
| Fluorination | Fluorination reagent (e.g., Selectfluor) | Room temp | 1–3 | High | Conversion to fluoropyridine |
| Bromination | N-bromosuccinimide or Br2 | 65–75 | 4.5–5.5 | >50 | Selective bromination |
The brominated fluoropyridine intermediate is then subjected to further transformations to introduce the difluoromethoxy group.
Summary Table of Key Preparation Methods
Research Findings and Industrial Considerations
- The use of mild reaction conditions (temperatures below 100 °C, atmospheric pressure) is emphasized for industrial scalability.
- Purification methods typically avoid column chromatography, relying on extraction, washing, and crystallization to reduce costs.
- Catalysts such as Pd/C are effective for reduction steps.
- Reaction times vary from 2 to 16 hours depending on step, with careful temperature control critical for selectivity.
- The synthetic routes prioritize high yields and cost-effective raw materials , suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethoxy)-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoromethoxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, acids, or ketones.
Reduction Reactions: Products include dehalogenated pyridines or modified difluoromethoxy derivatives.
Scientific Research Applications
2-Bromo-5-(difluoromethoxy)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the development of bioactive compounds or as a probe in biochemical studies.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethoxy)-3-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Substituent Positioning : The placement of bromine and methyl groups significantly impacts reactivity. For instance, bromine at C2 (as in the target compound) enhances electrophilic substitution at C5, while bromine at C5 (e.g., 5-Bromo-2-methoxy-3-methylpyridine) directs reactivity toward C2 and C4 .
Functional Group Effects :
- Difluoromethoxy (-OCF₂H) : Compared to methoxy (-OCH₃), this group increases electronegativity and resistance to oxidative metabolism, making the compound more suitable for bioactive molecules .
- Methyl (-CH₃) : Enhances steric hindrance, affecting coupling reactions (e.g., Suzuki-Miyaura) by slowing down transmetallation steps .
Research Findings and Data
Physicochemical Properties
- Boiling Point/Melting Point: Not directly reported, but analogs with similar substituents (e.g., 5-Bromo-3-methoxy-2-methylpyridine) show melting points around 80–82°C .
- Solubility : Predominantly lipophilic due to methyl and difluoromethoxy groups; solubility in polar aprotic solvents (e.g., DMF, THF) is higher than in water .
Biological Activity
2-Bromo-5-(difluoromethoxy)-3-methylpyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with enzymes and receptors, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Bromo-5-(difluoromethoxy)-3-methylpyridine is C₇H₆BrF₂N₁O, with a molecular weight of approximately 227.04 g/mol. The structural features include:
- A pyridine ring
- A bromine atom at the 2-position
- A difluoromethoxy group at the 5-position
- A methyl group at the 3-position
These substitutions contribute to its unique chemical properties and biological activity.
Biological Activity Overview
The biological activity of 2-Bromo-5-(difluoromethoxy)-3-methylpyridine has been investigated in various studies, highlighting its potential as a therapeutic agent. Key findings include:
- Enzyme Interaction : The compound has shown the ability to interact with specific enzymes, potentially modulating their activity. For instance, it may act as an inhibitor for certain kinases involved in signaling pathways, influencing cellular processes such as inflammation and metabolism.
- Receptor Modulation : Research indicates that this compound can act as a ligand for various receptors, impacting physiological responses. Its difluoromethoxy group enhances lipophilicity and metabolic stability, which may improve its bioavailability when interacting with these targets .
The mechanism of action for 2-Bromo-5-(difluoromethoxy)-3-methylpyridine is multifaceted:
- Modulation of Signaling Pathways : By inhibiting specific kinases, the compound can alter downstream signaling pathways that regulate cell growth and apoptosis.
- Gene Expression : It may influence gene expression patterns by interacting with transcription factors or other regulatory proteins within the cell.
Case Studies and Research Findings
Several studies have documented the biological effects of 2-Bromo-5-(difluoromethoxy)-3-methylpyridine:
- Anticancer Activity : In vitro studies have demonstrated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, brominated pyridine derivatives have shown enhanced activity against breast cancer cells when combined with chemotherapeutic agents like doxorubicin .
- Kinase Inhibition : A study evaluating substituted pyridines found that derivatives similar to 2-Bromo-5-(difluoromethoxy)-3-methylpyridine displayed selective inhibition against focal adhesion kinase (FAK), which is implicated in cancer metastasis .
- Pharmacokinetics : The pharmacokinetic profile indicates that this compound is a blood-brain barrier permeant, suggesting potential applications in neurological disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-Bromo-5-(difluoromethoxy)-3-methylpyridine, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Weight | Key Biological Activity |
|---|---|---|
| 2-Bromo-4-difluoromethoxy-3-methylpyridine | 227.04 g/mol | Kinase inhibition |
| 2-Bromo-6-difluoromethoxy-4-methylpyridine | 227.04 g/mol | Anticancer properties |
| 2-Bromo-5-trifluoromethoxy-pyridine | 227.04 g/mol | Receptor modulation |
This table illustrates that while these compounds share similar molecular weights and structures, their biological activities can vary significantly based on their specific substitutions.
Q & A
Q. Optimization Tips :
Q. Table 1: Representative Reaction Yields
| Step | Reagent/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 78 | |
| Difluoromethoxy Coupling | CuI, 1,10-phenanthroline | 65 |
Advanced Question: How do electronic effects of the difluoromethoxy group influence regioselectivity in subsequent cross-coupling reactions?
Methodological Answer:
The difluoromethoxy group (-OCF₂H) is a strong electron-withdrawing group (EWG) due to its electronegative fluorine atoms. This effect:
- Activates the Pyridine Ring : Enhances electrophilic substitution at the 4-position (para to the bromine).
- Directs Coupling Reactions : In Suzuki-Miyaura couplings, the bromine at C2 becomes more reactive, but steric hindrance from the 3-methyl group may shift selectivity.
Q. Experimental Validation :
- Compare coupling rates using Pd(PPh₃)₄ vs. XPhos ligands to mitigate steric effects.
- Analyze substituent electronic profiles via Hammett constants (σₚ for -OCF₂H ≈ +0.54) .
Q. Data Analysis :
- Contradiction Alert : Some studies report unexpected C5 reactivity despite EWG effects; this may arise from solvent-dependent π-stacking interactions .
Basic Question: What spectroscopic and computational tools are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve steric clashes between substituents (e.g., methyl and bromine) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ = 248.01).
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Signal | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | 3-Methyl: δ 2.45 (s, 3H) | |
| ¹⁹F NMR | -OCF₂H: δ -138.2 (d, J = 280 Hz) |
Advanced Question: How can computational modeling predict the compound’s stability under varying pH conditions?
Methodological Answer:
- pKa Prediction : Use DFT (e.g., M06-2X/cc-pVTZ) to calculate the pyridine nitrogen’s pKa (~3.2), indicating protonation in acidic media.
- Hydrolysis Pathways : Simulate degradation mechanisms (e.g., nucleophilic attack on the difluoromethoxy group in basic conditions).
Q. Validation :
- Compare computed activation energies with experimental Arrhenius plots from stability studies (pH 1–14, 25–60°C) .
Basic Question: What are common impurities in synthesized batches, and how can they be resolved chromatographically?
Methodological Answer:
- Common Impurities :
- Debrominated byproducts (e.g., 5-(difluoromethoxy)-3-methylpyridine).
- Isomeric derivatives (e.g., 3-bromo-5-(difluoromethoxy)-2-methylpyridine).
- Chromatographic Solutions :
- HPLC : Use a C18 column with isocratic elution (70:30 MeCN/H₂O + 0.1% TFA).
- GC-MS : Detect volatile impurities via splitless injection (HP-5MS column).
Advanced Question: How does the methyl group at C3 influence the compound’s conformational dynamics in solution?
Methodological Answer:
- Steric Effects : The 3-methyl group restricts rotation around the pyridine ring, stabilizing specific conformers.
- NOESY NMR : Detect spatial proximity between methyl protons and adjacent substituents.
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., water/ethanol) to map torsional angles .
Contradiction Note : Some studies suggest minimal conformational impact, but this depends on solvent polarity .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
